molecular formula C15H15NO B1214458 Oletimol CAS No. 5879-67-4

Oletimol

Cat. No.: B1214458
CAS No.: 5879-67-4
M. Wt: 225.28 g/mol
InChI Key: DNSDMSAATMZYNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oletimol can be synthesized through a series of chemical reactions involving phenol and benzylamine. The process typically involves the following steps:

    Condensation Reaction: Phenol reacts with benzylamine in the presence of a catalyst to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes:

    Raw Material Preparation: High-purity phenol and benzylamine are prepared.

    Reaction Control: The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion.

    Purification: The product is purified using techniques such as distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oletimol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroxy derivatives.

    Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated phenols and other substituted products.

Scientific Research Applications

Oletimol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oletimol involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the following pathways:

    Enzyme Inhibition: this compound may inhibit certain enzymes involved in inflammatory processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: this compound may interfere with signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with similar chemical properties but different biological activities.

    Benzylamine: A precursor in the synthesis of Oletimol with distinct chemical and biological properties.

    Quinones: Oxidized derivatives of phenols with different reactivity and applications.

Uniqueness of this compound

This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its combination of phenol and benzylamine moieties provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

2-(N-benzyl-C-methylcarbonimidoyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDMSAATMZYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046247, DTXSID40859938
Record name Oletimol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Benzylethanimidoyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5879-67-4, 365276-81-9
Record name Oletimol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oletimol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oletimol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name OLETIMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is 2-(1-(Benzylimino)ethyl)phenol as a corrosion inhibitor for mild steel in acidic environments?

A1: Research suggests that 2-(1-(Benzylimino)ethyl)phenol, also known as Oletimol, exhibits promising corrosion inhibition properties for mild steel in hydrochloric acid solutions. A study utilizing weight loss measurements at 303K demonstrated that the inhibition efficiency of this compound increases with higher concentrations, reaching 89.3% at the maximum concentration tested []. This suggests that 2-(1-(Benzylimino)ethyl)phenol effectively mitigates the corrosive effects of hydrochloric acid on mild steel.

Q2: What computational chemistry methods were used to investigate the properties of 2-(1-(Benzylimino)ethyl)phenol?

A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level of theory, were employed to explore the electronic properties of 2-(1-(Benzylimino)ethyl)phenol []. This computational approach allows researchers to predict and analyze various molecular properties, such as electronic structure and reactivity, contributing to a deeper understanding of the compound's behavior as a corrosion inhibitor.

Q3: What polymerization methods have been explored for 2-(1-(Benzylimino)ethyl)phenol and what are the characteristics of the resulting polymer?

A3: Researchers have successfully synthesized poly(2-(1-(Benzylimino)ethyl)phenol) through an environmentally friendly enzymatic oxidative polymerization process []. This method utilizes horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide. The resulting polymer, characterized using techniques like UV-Vis, FT-IR, HNMR, C-NMR, and GPC, exhibits solubility in solvents like DMF and DMSO, and possesses phenylene and oxyphenylene units within its backbone. These findings highlight the potential for developing novel polymeric materials derived from 2-(1-(Benzylimino)ethyl)phenol using green chemistry principles.

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